molecular formula C14H31O2PS B14712800 O-Heptyl S-hexyl methylphosphonothioate CAS No. 20626-88-4

O-Heptyl S-hexyl methylphosphonothioate

Cat. No.: B14712800
CAS No.: 20626-88-4
M. Wt: 294.44 g/mol
InChI Key: FCPRKZKXNSDNLN-UHFFFAOYSA-N
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Description

O-Heptyl S-hexyl methylphosphonothioate (CAS No. 72720-11-7) is an organophosphorus compound with the molecular formula C₁₂H₂₅O₄PS₂ and a molecular weight of 328.4 g/mol . Structurally, it features a methylphosphonothioate backbone substituted with a heptyl group at the oxygen (O-heptyl) and a hexyl group at the sulfur (S-hexyl). This configuration confers distinct physicochemical properties, such as increased lipophilicity due to the long alkyl chains, which may influence its environmental persistence and reactivity compared to shorter-chain analogs .

Properties

CAS No.

20626-88-4

Molecular Formula

C14H31O2PS

Molecular Weight

294.44 g/mol

IUPAC Name

1-[hexylsulfanyl(methyl)phosphoryl]oxyheptane

InChI

InChI=1S/C14H31O2PS/c1-4-6-8-10-11-13-16-17(3,15)18-14-12-9-7-5-2/h4-14H2,1-3H3

InChI Key

FCPRKZKXNSDNLN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOP(=O)(C)SCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Heptyl S-hexyl methylphosphonothioate typically involves the reaction of heptyl alcohol with hexyl methylphosphonothioic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

O-Heptyl S-hexyl methylphosphonothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonates.

    Reduction: Reduction reactions can convert the compound into different phosphine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the heptyl or hexyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonates, while substitution reactions can produce a variety of functionalized phosphonothioates.

Scientific Research Applications

O-Heptyl S-hexyl methylphosphonothioate has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of O-Heptyl S-hexyl methylphosphonothioate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This inhibition can affect various biochemical pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between O-heptyl S-hexyl methylphosphonothioate and related organophosphorus compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (O/S Positions) Key Features
This compound C₁₂H₂₅O₄PS₂ 328.4 O-heptyl, S-hexyl High lipophilicity, moderate hydrolysis rate
S-Hexyl O,O-diisopropyl phosphorothioate C₁₂H₂₇O₃PS 282.38 O,O-diisopropyl, S-hexyl Branched O-substituents; lower molecular weight
VX (O-ethyl-S-[2-(diisopropylamino)ethyl] methylphosphonothioate) C₁₁H₂₆NO₂PS ~267.37 O-ethyl, S-(aminoethyl) Neurotoxic nerve agent; rapid acetylcholinesterase inhibition
O-Hexyl methylphosphonothionate C₇H₁₅O₂PS 194.23 O-hexyl, methyl Thionate (P=S) vs. thioate (P-O) backbone
Hexyl S-2-diisopropylaminoethyl ethylphosphonothiolate C₁₆H₃₅NO₂PS 352.5 O-hexyl, S-(aminoethyl) Ethylphosphonothiolate backbone; neurotoxic

Functional and Reactivity Differences

  • Toxicity Profile: VX and its analogs (e.g., VR, Hexyl S-2-diisopropylaminoethyl ethylphosphonothiolate) exhibit extreme neurotoxicity due to their aminoethyl substituents, which enable rapid binding to acetylcholinesterase . In contrast, this compound lacks such bioactive groups, suggesting lower acute toxicity .
  • Hydrolysis and Degradation: Methylphosphonothioates like VX are hydrolyzed by catalytic antibodies or enzymes, with rates accelerated by ~14,400-fold in optimized systems . The bulky alkyl chains in this compound may hinder hydrolysis, increasing environmental persistence . Compounds with thionate (P=S) backbones (e.g., O-hexyl methylphosphonothionate) exhibit slower hydrolysis than thioates (P-O) due to sulfur’s electron-withdrawing effects .
  • Branched substituents (e.g., O,O-diisopropyl in ) reduce boiling points and volatility compared to linear chains .

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